2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a pyridin-3-yl group, and a carbamate functional group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methyl(pyridin-3-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate
- 2,2,2-Trifluoroethyl N-(pyridin-4-yl)methylcarbamate
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-methyl-N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C9H9F3N2O2/c1-14(7-3-2-4-13-5-7)8(15)16-6-9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
CXXHBBFZZJAHRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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